(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride
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Overview
Description
(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutyl group and trifluoro-ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride typically involves the reaction of cyclobutylamine with trifluoroacetaldehyde under controlled conditions. The reaction is carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoro group is replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-(+)-Ephedrine
- N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4
- 1-[(3R)-3-methyl-4-(4-(1S)-2,2,2-trifluoro-1-hydroxy-1
Uniqueness
(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride is unique due to its trifluoro group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H11ClF3N |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
(1S)-1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m0./s1 |
InChI Key |
HHUPGJBPRKSYMW-JEDNCBNOSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC(C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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